3,5-Diacetoxy-4'-hydroxy stilbene
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Overview
Description
3,5-Diacetoxy-4’-hydroxy stilbene is a derivative of stilbene, a compound known for its diverse biological activities and applications in various fields Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetoxy-4’-hydroxy stilbene typically involves the acetylation of 3,5-dihydroxy-4’-hydroxy stilbene. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 3,5-Diacetoxy-4’-hydroxy stilbene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, can further improve the yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Diacetoxy-4’-hydroxy stilbene undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The stilbene double bond can be reduced to form dihydrostilbenes.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy groups.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydrostilbenes.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Scientific Research Applications
3,5-Diacetoxy-4’-hydroxy stilbene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diacetoxy-4’-hydroxy stilbene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines.
Anticancer Properties: It may
Properties
CAS No. |
1246833-37-3 |
---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
[3-acetyloxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C18H16O5/c1-12(19)22-17-9-15(10-18(11-17)23-13(2)20)4-3-14-5-7-16(21)8-6-14/h3-11,21H,1-2H3 |
InChI Key |
YBTSXNIAKDYGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC(=O)C |
Origin of Product |
United States |
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